N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is a complex organic compound that features a cyclohexyl group, a thiophene ring, and a piperidine moiety
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
It is known that the compound’s stability in water is marginal, and its hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the compound’s bioavailability.
Result of Action
Based on its chemical structure, it may have potential applications in the design of new drugs and drug delivery devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide. For instance, the pH of the environment can significantly influence the rate of the compound’s hydrolysis . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and thiophene intermediates. One common method involves the following steps:
Formation of Piperidine Intermediate: The piperidine ring can be synthesized through a reductive amination reaction, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
Thiophene Sulfonylation: The thiophene ring is sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Coupling Reaction: The piperidine intermediate is then coupled with the sulfonylated thiophene using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide: can be compared with other sulfonyl-containing piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexyl group, a thiophene ring, and a piperidine moiety, which imparts distinct chemical and biological properties. The presence of the thiophene ring, in particular, can enhance its electronic properties and potential interactions with biological targets.
Properties
IUPAC Name |
N-cyclohexyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c20-16(18-14-7-2-1-3-8-14)13-15-9-4-5-11-19(15)24(21,22)17-10-6-12-23-17/h6,10,12,14-15H,1-5,7-9,11,13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJXDCYSAVCQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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